(3R)-3-amino-N-methylhexanamide
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Overview
Description
(3R)-3-amino-N-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-N-methylhexanamide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-3-aminohexanoic acid.
Amidation Reaction: The carboxylic acid group of the precursor is converted to an amide group through a reaction with methylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce larger quantities.
Optimization: Optimizing reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.
Automation: Utilizing automated systems for continuous production and monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-N-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(3R)-3-amino-N-methylhexanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-amino-N-methylhexanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-N-methylhexanamide: The enantiomer of (3R)-3-amino-N-methylhexanamide, with a different three-dimensional arrangement.
3-amino-N-methylpentanamide: A similar compound with a shorter carbon chain.
3-amino-N-methylheptanamide: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its enantiomer or other similar compounds
Properties
CAS No. |
2290721-21-8 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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